3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE is a complex organic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187. This compound is known for its unique structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with a suitable carbothioylating agent under controlled conditions to form the intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using trichloromethylating agents to introduce the trichloromethyl group.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with 3-methylbutanamide under specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: Similar structure but with an ethoxy group instead of a chloro group.
3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE: Contains a naphthyl group instead of a chloroanilino group.
Uniqueness
The presence of the 2-chloroanilino group in 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTAN
Properties
Molecular Formula |
C14H17Cl4N3OS |
---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-8(2)7-11(22)20-12(14(16,17)18)21-13(23)19-10-6-4-3-5-9(10)15/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,23) |
InChI Key |
XAGZFQKPGRUWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.